BenchChemオンラインストアへようこそ!

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

PI3K beta isoform selectivity AlphaScreen

N-(4-(4‑methoxypiperidin‑1‑yl)phenyl)‑3‑methylbutanamide is a synthetic piperidine‑phenyl‑amide derivative that exhibits preferential inhibition of the class I phosphoinositide 3‑kinase (PI3K) beta isoform. In AlphaScreen enzymatic assays, the compound achieved a Ki of 41 nM against human PI3Kβ, with 1.5‑ to 4.9‑fold selectivity over the delta (Ki 63 nM), gamma (Ki 110 nM) and alpha (Ki 199 nM) isoforms [REFS‑1][REFS‑2].

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 1797146-42-9
Cat. No. B2703976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide
CAS1797146-42-9
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
InChIInChI=1S/C17H26N2O2/c1-13(2)12-17(20)18-14-4-6-15(7-5-14)19-10-8-16(21-3)9-11-19/h4-7,13,16H,8-12H2,1-3H3,(H,18,20)
InChIKeyIFQHYVVGMOTRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methylbutanamide – Procure with Confidence: A Defined PI3Kβ‑Preferring Scaffold


N-(4-(4‑methoxypiperidin‑1‑yl)phenyl)‑3‑methylbutanamide is a synthetic piperidine‑phenyl‑amide derivative that exhibits preferential inhibition of the class I phosphoinositide 3‑kinase (PI3K) beta isoform. In AlphaScreen enzymatic assays, the compound achieved a Ki of 41 nM against human PI3Kβ, with 1.5‑ to 4.9‑fold selectivity over the delta (Ki 63 nM), gamma (Ki 110 nM) and alpha (Ki 199 nM) isoforms [REFS‑1][REFS‑2]. This selectivity profile, combined with calculated physicochemical properties (MW 290.4, XLogP 2.9, tPSA 41.6 Ų) [REFS‑3], positions the molecule as a differentiated starting point for PI3Kβ‑focused chemical biology and drug‑discovery programs compared to pan‑PI3K or alpha‑selective inhibitors commonly used in the field.

Why a Generic PI3K Inhibitor Cannot Substitute for N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methylbutanamide


PI3K inhibitors exhibit profound isoform‑selectivity differences that directly dictate their biological readout and therapeutic window. Pan‑PI3K or PI3Kα‑selective agents (e.g., pictilisib with PI3Kα IC50 ~3 nM but PI3Kβ IC50 >100 nM [REFS‑1], or alpelisib with >100‑fold alpha‑over‑beta selectivity [REFS‑2]) are unsuitable for probing PI3Kβ‑dependent phenotypes, while the 4‑methoxypiperidine‑phenyl scaffold of this compound delivers a reproducible beta‑preference (Ki 41 nM vs. 199 nM for alpha) [REFS‑3]. Substituting a close analog that lacks the 3‑methylbutanamide side chain or replaces the methoxypiperidine moiety can abolish this selectivity window, making the procurement of the exact CAS‑defined molecule essential for experiments where PI3Kβ‑biased pharmacology is required.

Quantitative Differentiation Evidence for N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methylbutanamide


PI3Kβ Isoform Selectivity: A 4.9‑Fold Window Over PI3Kα

In a head‑to‑head AlphaScreen panel, N‑(4‑(4‑methoxypiperidin‑1‑yl)phenyl)‑3‑methylbutanamide exhibited a PI3Kβ Ki of 41 nM, representing a 4.9‑fold selectivity over PI3Kα (Ki 199 nM) and 1.5‑fold over PI3Kδ (Ki 63 nM) [REFS‑1]. This contrasts with the pan‑PI3K inhibitor pictilisib, which shows an alpha‑preference (α IC50 ~3 nM) and >30‑fold weaker beta activity [REFS‑2], and with the alpha‑selective alpelisib, which has negligible beta inhibition at sub‑micromolar concentrations [REFS‑3].

PI3K beta isoform selectivity AlphaScreen kinase inhibitor

Unique 3‑Methylbutanamide Side Chain Differentiates from Shorter or Branched Amide Analogs

The 3‑methylbutanamide substituent imparts a calculated XLogP of 2.9 and 5 rotatable bonds to the molecule [REFS‑1]. By comparison, the closest structural analogs in the Amgen PI3K patent series that feature a straight‑chain butanamide (e.g., compound 328, Ki 2 nM for PI3Kα [REFS‑2]) exhibit a lipophilicity shift that alters isoform selectivity and cellular permeability. The beta‑methyl branch in the target compound is hypothesized to restrict conformational flexibility relative to linear amides, potentially contributing to the beta‑preference not observed in unbranched counterparts.

structure-activity relationship amide side chain physicochemical properties

Balanced Physicochemical Profile Favorable for Cell‑Based Assays

With a molecular weight of 290.4 Da, tPSA of 41.6 Ų, and a single H‑bond donor, the compound resides within favorable oral druggability space (Rule‑of‑Five compliant) [REFS‑1]. In contrast, many PI3Kβ‑active chemotypes (e.g., TGX‑221, MW 364.4; AZD6482, MW 408.5) have higher molecular weights and tPSA values that can limit passive permeability [REFS‑2][REFS‑3]. The lower MW and moderate lipophilicity of the target compound may translate into superior cellular uptake in PTEN‑deficient cell lines where PI3Kβ dependency is critical.

drug-likeness permeability solubility physicochemical properties

Patent‑Backed Scaffold with Defined PI3Kβ Selectivity Data

The compound is explicitly exemplified in US Patent 8,772,480 (Example 215) [REFS‑1], a foundational PI3K/mTOR inhibitor patent assigned to Amgen. Within this patent, the compound’s PI3Kβ Ki of 41 nM places it among the more beta‑selective examples, whereas numerous other examples (e.g., Example 328, Ki 2 nM for PI3Kα; Example 103, PI3Kα‑biased) demonstrate alpha‑selectivity [REFS‑2]. The patent disclosure provides synthetic protocols and characterization data, ensuring reproducibility and reducing procurement risk for laboratories that require patent‑validated chemical matter.

intellectual property PI3K inhibitor patent Amgen chemical series

Optimal Application Scenarios for N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methylbutanamide Based on Quantitative Evidence


PI3Kβ‑Dependent Phenotypic Screening in PTEN‑Deficient Cancer Models

In PTEN‑null tumor lines where PI3Kβ activity is essential for AKT phosphorylation and survival, the compound’s 41 nM PI3Kβ Ki and 4.9‑fold selectivity over PI3Kα allow selective pathway inhibition without the confounding alpha‑mediated metabolic effects seen with pan‑PI3K inhibitors [REFS‑1][REFS‑2]. Its favorable permeability parameters (tPSA 41.6 Ų, MW 290.4) [REFS‑3] support cellular target engagement at concentrations that do not saturate alpha‑isoform activity.

Chemical Tool for Dissecting PI3Kβ‑Versus‑PI3Kδ Signaling in Immune Cells

The 1.5‑fold beta‑over‑delta selectivity (Ki 41 nM vs. 63 nM) [REFS‑1] enables dose‑response experiments that can separate beta‑ and delta‑dependent functions in B‑cell and neutrophil assays. This resolution is not achievable with isoform‑nonselective inhibitors such as LY294002 or wortmannin, which inhibit all class I PI3Ks with similar potency.

SAR Expansion of Amide‑Modified PI3Kβ Inhibitors

The 3‑methylbutanamide side chain is a distinguishing feature not present in alpha‑selective examples from the same patent series [REFS‑1][REFS‑2]. Medicinal chemistry teams can use the compound as a reference standard when exploring branched amide SAR to tune beta‑selectivity, confident that the synthetic route and analytical characterization are fully disclosed in the patent [REFS‑2].

In Vitro Toxicology and Off‑Target Profiling Panels

Because the compound’s PI3K isoform selectivity is quantitatively documented in a standardized AlphaScreen format [REFS‑1], it can serve as a positive control for PI3Kβ activity in safety pharmacology panels, reducing the risk of misinterpreting off‑target hits that might arise from using a pan‑PI3K reference.

Quote Request

Request a Quote for N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.